molecular formula C19H14FN3O4S2 B11340364 5-(3-fluoro-4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11340364
M. Wt: 431.5 g/mol
InChI Key: FCIWSTHGIZZUQB-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of a fluorinated phenyl group, a methanesulfonyl-substituted benzothiazole moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the fluorinated phenyl group, and the attachment of the methanesulfonyl-substituted benzothiazole moiety. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles under basic conditions.

    Introduction of the Fluorinated Phenyl Group: This step may involve the use of fluorinated aromatic compounds and coupling reactions such as Suzuki or Heck coupling.

    Attachment of the Methanesulfonyl-Substituted Benzothiazole Moiety: This can be accomplished through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3-fluoro-4-methylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide may include other oxazole carboxamides, benzothiazole derivatives, and fluorinated aromatic compounds. Examples include:

  • 5-(3-Fluorophenyl)-1,2-oxazole-3-carboxamide
  • N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
  • 5-(4-Methylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(3-fluoro-4-methylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14FN3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H14FN3O4S2/c1-10-3-4-11(7-13(10)20)16-9-15(23-27-16)18(24)22-19-21-14-6-5-12(29(2,25)26)8-17(14)28-19/h3-9H,1-2H3,(H,21,22,24)

InChI Key

FCIWSTHGIZZUQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)F

Origin of Product

United States

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